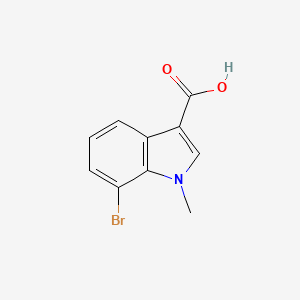
5-amino-N,2-diméthylbenzamide
Vue d'ensemble
Description
5-amino-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, featuring an amino group and two methyl groups attached to the benzene ring
Applications De Recherche Scientifique
5-amino-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
The primary target of 5-amino-N,2-dimethylbenzamide is the insect ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction and other cellular processes .
Mode of Action
5-amino-N,2-dimethylbenzamide: interacts with its target, the ryanodine receptor, by binding to it and activating it . This activation leads to an increase in the intracellular calcium levels, causing an imbalance in the calcium homeostasis . The disruption in calcium balance leads to paralysis and eventual death of the insect .
Biochemical Pathways
The action of 5-amino-N,2-dimethylbenzamide affects the calcium signaling pathway . By activating the ryanodine receptor, it causes an influx of calcium ions into the cytoplasm . This influx disrupts the normal functioning of various cellular processes that depend on calcium signaling .
Result of Action
The molecular and cellular effects of 5-amino-N,2-dimethylbenzamide ’s action primarily involve disruption of calcium homeostasis . This disruption leads to a range of effects, from muscle paralysis to cell death, contributing to its insecticidal activity .
Analyse Biochimique
Biochemical Properties
5-Amino-2,N-dimethylbenzamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an impurity of Cyantraniliprole, a compound that activates ryanodine receptors causing mortality in invertebrate pests . The interactions of 5-Amino-2,N-dimethylbenzamide with these receptors highlight its significance in biochemical processes.
Cellular Effects
5-Amino-2,N-dimethylbenzamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a role in necroptosis and ferroptosis . This inhibition affects cell death pathways, demonstrating the compound’s impact on cellular processes.
Molecular Mechanism
The molecular mechanism of 5-Amino-2,N-dimethylbenzamide involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits HSP90, blocking the activation of RIPK1 kinase and promoting chaperone-mediated autophagy (CMA), which in turn degrades GPX4 and reduces ferroptosis . These interactions elucidate the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2,N-dimethylbenzamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in various studies. For example, it has been noted that the compound can cause severe liver injury and multiple organ dysfunction over time due to occupational exposure . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of 5-Amino-2,N-dimethylbenzamide vary with different dosages in animal models. Studies have shown that different dosages can lead to varying effects, including toxic or adverse effects at high doses. For instance, high doses of similar compounds have been associated with severe liver injury and multiple organ dysfunction . These findings emphasize the need for careful dosage management in animal studies.
Metabolic Pathways
5-Amino-2,N-dimethylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been identified as an impurity of Cyantraniliprole, which acts on ryanodine receptors . These interactions highlight the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of 5-Amino-2,N-dimethylbenzamide within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. For instance, it has been shown to enter the human body through the skin and respiratory tract during industrial production, leading to multiple organ injuries . These findings underscore the importance of understanding the compound’s transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 5-Amino-2,N-dimethylbenzamide affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, it has been shown to promote chaperone-mediated autophagy, which involves the lysosome-associated membrane protein 2a . These interactions highlight the significance of subcellular localization in the compound’s function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,2-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 2-nitro-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation.
Industrial Production Methods
Industrial production of 5-amino-N,2-dimethylbenzamide follows similar synthetic routes but on a larger scale. The process involves:
Oxidation: Using N-hydroxyphthalimide and cobalt acetylacetonate as catalysts to generate benzoic acid.
Substitution: Chlorine gas is used for substitution reactions to produce 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used for methyl substitution.
Amidation: The final step involves amidation with dimethylamine.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Chlorine gas or bromine for halogenation reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N,N-dimethylbenzamide: Similar structure but different substitution pattern.
2-amino-5-chloro-N,3-dimethylbenzamide: Contains a chlorine atom, leading to different chemical properties.
4-amino-N,N-dimethylbenzamide: Different position of the amino group on the benzene ring
Uniqueness
5-amino-N,2-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and two methyl groups on the benzene ring makes it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-amino-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBLRZEQRGODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)










amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
